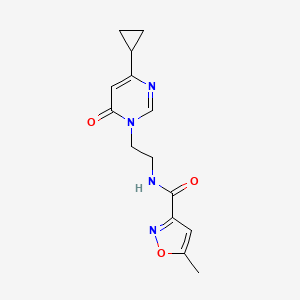

4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .

Synthesis Analysis

The synthesis of aminomethyl compounds often involves alkylation, esterification, and other alkylation steps . The specific synthesis pathway would depend on the exact structure of the compound.Molecular Structure Analysis

Aminomethyl compounds typically have a nitrogen atom attached to a methylene group, which is then attached to the rest of the molecule. The exact structure would depend on the other functional groups present in the molecule .Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions, including Ullmann coupling reactions . They can also react with CO2 to form carbamates .Physical And Chemical Properties Analysis

Aminomethyl compounds have a variety of physical and chemical properties, depending on their specific structure. Some general properties include a certain degree of polarity due to the presence of the amino group, and reactivity with acids and bases .科学的研究の応用

Inhibitors of Glycolic Acid Oxidase

A study by Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). These compounds, which include structures similar to 4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione, showed significant inhibition of GAO in vitro, particularly those with large lipophilic substituents. This suggests potential applications in controlling oxalate levels in the body, relevant for conditions like ethylene glycol poisoning or hyperoxaluria (Rooney et al., 1983).

Synthesis of Organic Ligands

Kabirifard et al. (2020) demonstrated the use of compounds structurally related to 4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione in synthesizing organic ligands. These ligands, derived from reactions with N-nucleophiles, highlight the versatility of such compounds in organic synthesis, potentially leading to new materials with varied industrial and pharmaceutical applications (Kabirifard et al., 2020).

Indicator for Acid-Base Titration

A study by Pyrko (2021) focused on synthesizing a 10-hydroxydecahydroacridine-1,8-dione derivative, closely related to 4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione. This compound was proposed as an indicator for acid-base titration due to its distinct color change in different pH environments, demonstrating its potential as a useful tool in analytical chemistry (Pyrko, 2021).

Biological Activity Studies

The research on thieno[2,3-d]pyrimidine-2,4-dione derivatives by Guo et al. (2003) is another example where structurally related compounds to 4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione were studied for their biological activity. These compounds were investigated as potential human GnRH receptor antagonists, suggesting applications in treating reproductive diseases (Guo et al., 2003).

作用機序

Safety and Hazards

特性

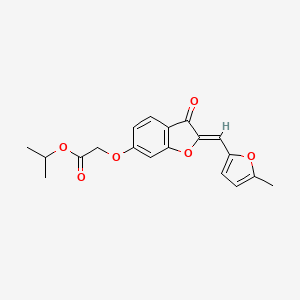

IUPAC Name |

4-(aminomethyl)-1,1-dioxothian-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c7-5-6(8)1-3-11(9,10)4-2-6/h8H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNUGNWFUYANAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)

![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2413031.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)

![3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413036.png)